Benzyl 1-indolinecarboxylate
CAS No.: 132431-12-0
Cat. No.: VC21489849
Molecular Formula: C16H15NO2
Molecular Weight: 253.29g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132431-12-0 |
|---|---|
| Molecular Formula | C16H15NO2 |
| Molecular Weight | 253.29g/mol |
| IUPAC Name | benzyl 2,3-dihydroindole-1-carboxylate |
| Standard InChI | InChI=1S/C16H15NO2/c18-16(19-12-13-6-2-1-3-7-13)17-11-10-14-8-4-5-9-15(14)17/h1-9H,10-12H2 |
| Standard InChI Key | NWNPYJBRVCYRMG-UHFFFAOYSA-N |
| SMILES | C1CN(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CN(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Benzyl 1-indolinecarboxylate is an indoline derivative characterized by a benzyl group attached to a carbamate functionality at the nitrogen of the indoline ring. The compound possesses several key identifiers that distinguish it in chemical databases and literature:
| Parameter | Value |
|---|---|
| CAS Number | 132431-12-0 |
| Molecular Formula | C16H15NO2 |
| Molecular Weight | 253.29 g/mol |
| IUPAC Name | benzyl 2,3-dihydroindole-1-carboxylate |
| InChI | InChI=1S/C16H15NO2/c18-16(19-12-13-6-2-1-3-7-13)17-11-10-14-8-4-5-9-15(14)17/h1-9H,10-12H2 |
| InChI Key | NWNPYJBRVCYRMG-UHFFFAOYSA-N |
| SMILES | C1CN(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
The compound is also known by several synonyms:
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Benzyl 2,3-dihydroindole-1-carboxylate
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Benzyl 2,3-dihydro-1H-indole-1-carboxylate
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Phenylmethyl 2,3-dihydro-1H-indole-1-carboxylate
It is important to distinguish this compound from structurally similar compounds such as benzyl 1H-indole-3-carboxylate (CAS: 148357-04-4) and 1-benzyl-1H-indole-3-carboxylic acid, which have different substitution patterns and potentially different biological activities .
Physical and Chemical Properties
Benzyl 1-indolinecarboxylate exhibits distinctive physical and chemical properties that influence its handling, storage, and applications in research settings:
| Property | Characteristic |
|---|---|
| Physical State | Solid |
| Solubility | Soluble in common organic solvents including dichloromethane, ethanol, and DMSO |
| Stability | Stable under standard laboratory conditions |
| Reactivity | May react with strong oxidizing agents |
| Storage Conditions | Room temperature, in tightly closed containers |
The chemical reactivity of benzyl 1-indolinecarboxylate is primarily determined by its functional groups. The carbamate linkage is susceptible to hydrolysis under strongly acidic or basic conditions. The benzyl group can undergo hydrogenolysis with catalytic hydrogenation, potentially providing a route to deprotected indoline derivatives. The indoline core itself can participate in various substitution reactions, particularly at the C2 and C3 positions .
| Hazard Category | Classification |
|---|---|
| Skin irritation | Category 2 |
| Eye irritation | Category 2A |
| Specific target organ toxicity (single exposure) | Category 3, Respiratory system |
Hazard Statements
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H315: Causes skin irritation
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H319: Causes serious eye irritation
Precautionary Measures
When handling this compound, the following precautions should be observed:
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Avoid breathing dust, fume, gas, mist, vapors, or spray (P261)
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Wash thoroughly after handling (P264)
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Use only in well-ventilated areas (P271)
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Wear protective gloves, eye protection, and face protection (P280)
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IF ON SKIN: Wash with plenty of water (P302+P352)
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IF INHALED: Remove person to fresh air and keep comfortable for breathing (P304+P340)
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing (P305+P351+P338)
Structural Relationships and Comparative Analysis
Benzyl 1-indolinecarboxylate shares structural similarities with several other compounds, which may inform our understanding of its properties and potential applications:
Comparison with Related Compounds
| Compound | Structural Difference | CAS Number | Notable Distinctions |
|---|---|---|---|
| Benzyl 1H-indole-3-carboxylate | Contains indole (unsaturated) core rather than indoline; carboxylate at 3-position | 148357-04-4 | More rigid structure; different electronic properties due to aromaticity |
| 1-Benzyl-1H-indole-3-carboxylic acid | Direct benzyl attachment to nitrogen; carboxylic acid at 3-position | 860360-11-8 | Higher acidity; different H-bonding capabilities |
| Benzyl 2-(hydroxymethyl)-1-indolinecarboxylate | Additional hydroxymethyl group at position 2 | 135829-04-8 | Enhanced hydrogen bonding capability; different solubility profile |
The subtle structural differences between these related compounds can significantly impact their physical properties, chemical reactivity, and biological activities .
Structure-Activity Relationships
The indoline scaffold serves as a privileged structure in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals. The specific substitution pattern in benzyl 1-indolinecarboxylate—with the carbamate functionality at the nitrogen position—affects:
Analytical Methods and Characterization
Several analytical techniques are employed for the identification and characterization of benzyl 1-indolinecarboxylate:
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation of benzyl 1-indolinecarboxylate. Key spectral features include:
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¹H NMR signals at approximately δ 5.2-5.3 ppm for the benzyl methylene protons
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Complex aromatic signals in the region of δ 7.0-7.4 ppm for both the indoline and benzyl aromatic protons
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Signals at approximately δ 3.0-4.0 ppm for the indoline methylene protons
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as primary methods for purity assessment and quantitative analysis. These techniques allow for the separation of benzyl 1-indolinecarboxylate from potential synthetic impurities or degradation products.
Mass Spectrometry
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak at m/z 253 corresponds to the molecular weight of benzyl 1-indolinecarboxylate. Characteristic fragmentation patterns include the loss of the benzyloxy moiety.
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